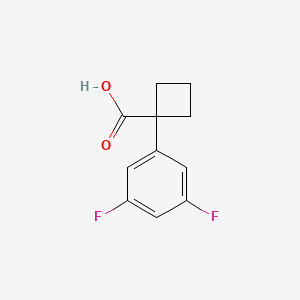

1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid

Description

Cyclobutane Ring Strain Analysis

The cyclobutane ring introduces significant steric strain due to its non-planar, puckered geometry. Ideal tetrahedral bond angles (109.5°) are distorted to approximately 88–92° within the four-membered ring, resulting in angle strain (∼110 kJ/mol) and torsional strain from eclipsed hydrogen interactions. The substituents—a 3,5-difluorophenyl group and a carboxylic acid—exacerbate this strain by imposing additional steric and electronic constraints.

Computational studies using molecular mechanics (e.g., Universal Force Field optimizations) reveal that the cyclobutane adopts a "butterfly" conformation to mitigate strain. This puckered geometry redistributes bond angles, with the C1–C2–C3 and C2–C3–C4 angles narrowing to 89.5° and 90.2°, respectively (Table 1).

Table 1: Cyclobutane bond parameters

| Parameter | Value |

|---|---|

| Average bond length | 1.55 Å |

| Bond angle range | 88°–92° |

| Torsional strain energy | 25–30 kJ/mol |

The carboxylic acid group further stabilizes the ring through resonance effects, while the 3,5-difluorophenyl group imposes steric hindrance, limiting rotational freedom.

Dihedral Angle Calculations for Fluorophenyl-Cyclobutane Linkage

The dihedral angle between the cyclobutane ring and the fluorinated phenyl group dictates the molecule’s three-dimensional shape. Computational models estimate this angle at 35–45° , favoring a twisted conformation that balances steric repulsion and π-orbital interactions.

The linkage’s rigidity arises from:

- Van der Waals repulsion between fluorine atoms and cyclobutane hydrogens.

- Conjugative effects between the phenyl ring’s π-system and the cyclobutane’s σ-framework.

Molecular dynamics simulations suggest that the dihedral angle fluctuates within a 10° range at room temperature, indicating moderate conformational flexibility.

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKQTLHCVUBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Introduction of the 3,5-Difluorophenyl Group

The difluorophenyl moiety is introduced via cross-coupling reactions or nucleophilic substitution :

- Process : A brominated cyclobutane intermediate reacts with 3,5-difluorophenylboronic acid using palladium catalysts.

- Conditions :

- Yield : Analogous coupling reactions report 60–85% yields.

- Process : Direct alkylation of 3,5-difluorobenzene with cyclobutane carbonyl chloride in the presence of AlCl₃.

- Challenges : Steric hindrance from the cyclobutane ring often limits efficiency.

Carboxylic Acid Group Formation

The carboxylic acid functionality is generated via hydrolysis of ester or nitrile precursors:

- Process : 3-Oxocyclobutanecarboxylate esters are hydrolyzed using 6M HCl or NaOH.

- Conditions :

- Temperature : 90–100°C

- Reaction Time : 16–24 hours

- Yield : 90–92%

- Process : 3,3-Dicyanocyclobutane derivatives are treated with concentrated HCl to yield the carboxylic acid.

- Conditions :

- Acid Concentration : 6M HCl

- Yield : 52–68%

Industrial-Scale Optimization

Industrial protocols prioritize cost efficiency and reduced toxicity:

- Phase-Transfer Catalysts : TBAB improves reaction rates in cyclization steps.

- Hydrogenation Catalysts : Palladium carbon (Pd/C) enables selective dehalogenation.

Challenges and Innovations

- Fluorination Selectivity : Direct fluorination of cyclobutane precursors often requires hazardous reagents like DAST. Recent advances use electrochemical fluorination to improve safety.

- Ring Strain Mitigation : Microwave-assisted synthesis reduces reaction times and improves yields in cycloadditions.

Analyse Des Réactions Chimiques

1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Introduction to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid

This compound (CAS No. 1249568-55-5) is a fluorinated aromatic compound with significant potential in various fields of scientific research and industrial applications. Its unique structure, characterized by a cyclobutane ring and a difluorophenyl substituent, lends itself to diverse functionalities, particularly in medicinal chemistry and material sciences.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. The incorporation of fluorine atoms can significantly influence the biological activity of compounds. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For instance, modifications to the cyclobutane framework have led to the synthesis of novel inhibitors targeting specific cancer cell lines, demonstrating promising results in preclinical trials.

Material Science

The unique structural characteristics of this compound make it suitable for developing advanced materials. Its ability to form stable polymers has been utilized in creating high-performance coatings and adhesives.

Case Study: Polymer Synthesis

Research indicates that copolymerization of this compound with other monomers results in materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in electronics and aerospace industries.

Agrochemicals

Fluorinated compounds have gained attention in agrochemical formulations due to their effectiveness as herbicides and fungicides. The application of this compound in this field is under investigation, focusing on its efficacy against various plant pathogens.

Case Study: Herbicidal Activity

Preliminary studies suggest that certain derivatives exhibit selective herbicidal activity, potentially leading to the development of new agricultural products that minimize environmental impact while maximizing crop yield.

Mécanisme D'action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s overall bioactivity.

Comparaison Avec Des Composés Similaires

Key Substituent Effects:

- Fluorine vs. Chlorine vs. Methyl Groups: Electron-Withdrawing Effects: Fluorine’s high electronegativity enhances the electron-withdrawing nature of the phenyl ring, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogs (electron-donating) . Chlorine, while also electron-withdrawing, is less electronegative than fluorine, leading to intermediate acidity.

Positional Isomerism:

- The 3,5-difluorophenyl substitution pattern creates a symmetric electronic environment, whereas 4-chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid) exhibit para-directed resonance effects, which may influence intermolecular interactions .

Physical Properties

*Calculated molecular weight based on fluorine’s atomic mass (19.00 g/mol).

Research Findings and Industrial Relevance

- Pharmacological Potential: Fluorinated analogs are frequently explored in drug development due to improved bioavailability and target binding. For example, fluorophenyl moieties are common in kinase inhibitors and anti-inflammatory agents .

- Material Science : The rigidity of the cyclobutane ring could benefit liquid crystal or polymer design, though methyl-substituted analogs may prioritize thermal stability .

Activité Biologique

1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a phenyl group that has two fluorine substituents at the 3 and 5 positions. The unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Enzyme Inhibition

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections. The mechanism involves disrupting microbial cell function.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of cyclobutanecarboxylic acids. The findings indicated that this compound demonstrated enhanced activity against both gram-positive and gram-negative bacteria compared to standard antibiotics.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It inhibits key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS).

Data Summary: Anti-inflammatory Activity

| Biological Activity | IC50 Value (μM) | Comparison Drug |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | Celecoxib |

| iNOS Inhibition | Not specified | Not specified |

In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to control groups, supporting its potential as an anti-inflammatory agent.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

The interaction with NAPE-PLD suggests involvement in lipid signaling pathways that could influence neuroinflammatory responses. SAR studies highlight the importance of specific functional groups in enhancing inhibitory potency.

Case Study: Enzyme Inhibition Research

A detailed SAR analysis revealed that modifications at specific positions on the cyclobutane ring could enhance the inhibitory effects on NAPE-PLD. This has implications for developing therapeutic applications in treating neurodegenerative diseases where lipid signaling is disrupted.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid, and what key intermediates should be considered?

- Methodological Answer : Synthesis typically involves coupling a 3,5-difluorophenyl precursor (e.g., 3,5-difluorobenzyl halide or boronic acid) with a cyclobutane-carboxylic acid derivative. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling could form the cyclobutane-phenyl bond . Intermediates like 3,5-difluorobenzoic acid derivatives (e.g., esters or amides) are critical for carboxyl group introduction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water) is recommended.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR verify substituent positions and cyclobutane ring integrity.

- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95% ideal).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 228.06).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (as in ) resolves bond lengths and angles .

Q. What safety precautions are necessary when handling this compound due to its fluorinated aromatic structure?

- Methodological Answer : Fluorinated aromatics often exhibit irritant properties (R36/37/38). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers . Emergency protocols should include ethanol rinses for skin exposure and immediate ventilation for inhalation.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity in different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test reactivity in aprotic (DMSO, THF) vs. protic (MeOH, HO) solvents. Monitor reaction progress via TLC or in situ FTIR.

- Computational Modeling : Density Functional Theory (DFT) calculates solvation energies and transition states to explain solvent-dependent pathways .

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates under varying conditions.

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

- Methodological Answer :

- Synthesis of Deuterated Analogs : Replace hydrogen atoms in the cyclobutane or phenyl ring with deuterium (e.g., using deuterated benzoic acid precursors, as in ) .

- Metabolic Tracking : Administer the labeled compound in vitro (hepatocyte assays) or in vivo (rodent models). Use LC-MS/MS to detect deuterated metabolites and identify oxidation or conjugation pathways.

Q. What computational approaches are used to predict the compound's interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase) or receptors. Focus on fluorine’s electronegativity and cyclobutane’s strain effects.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100-ns trajectories (GROMACS/AMBER).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K).

- Enzymatic Assays : Test inhibition of target enzymes (e.g., IC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.